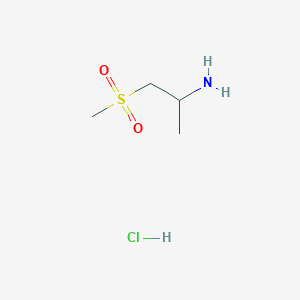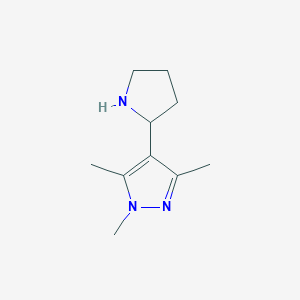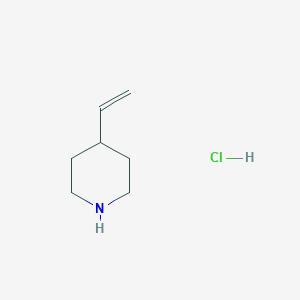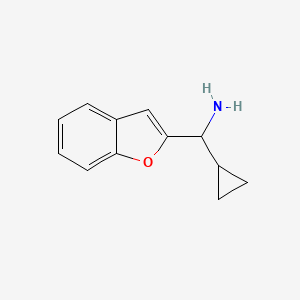![molecular formula C10H13ClN4O B1528005 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1365964-11-9](/img/structure/B1528005.png)
5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
“5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Synthesis and Biological Evaluation
Research on 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and related compounds highlights their significance in the synthesis and biological evaluation for various therapeutic potentials. These compounds have been synthesized and assessed for their anticancer, anti-inflammatory, analgesic, antipyretic, and antimicrobial activities through various chemical modifications and biological screenings.
Anticancer and Anti-5-Lipoxygenase Agents : A study on novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized and evaluated for their cytotoxic activities against specific cancer cell lines, revealing promising anticancer properties and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Antibacterial Activity : Another study synthesized water-soluble pyrazolo[1,5-a]pyrimidine derivatives exhibiting significant antibacterial activity. These compounds were also characterized for their interactions with bovine serum albumin (BSA), providing insights into their potential mechanism of action and binding properties (He et al., 2020).
Antimicrobial and Anticancer Agents : Research into pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives highlighted their potential as both antimicrobial and anticancer agents. The synthesized compounds showed promising results in vitro for their antimicrobial and anticancer activity, with some displaying higher activity than reference drugs (Hafez et al., 2016).
Anti-inflammatory, Analgesic, and Antipyretic Activities : Compounds combining pyrazolone and amino pyrimidine moieties were synthesized and tested for their anti-inflammatory, analgesic, and antipyretic activities. The pharmacological studies suggested that specific substitutions on the phenyl ring could lead to activities comparable to standard drugs, offering a basis for the development of new therapeutic agents (Antre et al., 2011).
Antimicrobial Activities as RNA Polymerase Inhibitors : A focused study on the synthesis of novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles aimed to evaluate their antimicrobial activity and potential as RNA polymerase inhibitors. The research identified compounds with significant antimicrobial activity and provided insights into their molecular docking studies, suggesting their mechanism of action might involve RNA polymerase inhibition (Abdallah & Elgemeie, 2022).
properties
IUPAC Name |
5-chloro-1,3-dimethyl-6-propylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-4-5-15-9(16)8-7(12-10(15)11)6(2)13-14(8)3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCNGFQQPGUHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=NN2C)C)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)

![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1527925.png)





![6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1527937.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride](/img/structure/B1527938.png)



